molecular formula C22H34BNO4 B2417713 tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate CAS No. 1798843-13-6

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate

Cat. No.: B2417713
CAS No.: 1798843-13-6
M. Wt: 387.33
InChI Key: BJGKKKJZEAHJFP-UHFFFAOYSA-N
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Description

This compound is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .


Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The single crystal of this compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Physical and Chemical Properties Analysis

The boiling point of a similar compound is predicted to be 486.3±30.0 °C .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Bioactive Compounds : Tert-butyl carbamate derivatives, similar to the compound , have been utilized as important intermediates in the synthesis of various biologically active compounds. For example, a related compound played a significant role in the synthesis of crizotinib, a medication used for treating certain types of lung cancer (Kong et al., 2016).

  • Structural Characterization : These compounds have been extensively characterized structurally through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such studies provide detailed insights into their molecular structures, which is essential for their application in chemical synthesis (Ye et al., 2021).

  • Density Functional Theory (DFT) Studies : DFT calculations have been utilized to understand the physicochemical properties of tert-butyl carbamate derivatives. These studies include investigating molecular electrostatic potential and frontier molecular orbitals, which are crucial for predicting reactivity and stability (Huang et al., 2021).

Material Science and Nanotechnology

  • Polymerization and Nanoparticles : These compounds have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of nanoparticles. These nanoparticles exhibit unique properties like bright fluorescence emission, which could be of significant interest in material science and nanotechnology (Fischer et al., 2013).

  • Crystal Structure Analysis : The crystal structure of tert-butyl carbamate derivatives has been analyzed to understand the interplay of strong and weak hydrogen bonds. Such analyses are crucial for the design of materials with desired properties (Das et al., 2016).

Chemical Reactions and Mechanisms

  • Role in Chemical Reactions : These compounds have been studied for their role in various chemical reactions, such as the Diels-Alder reaction, which is a fundamental reaction in organic chemistry. Understanding their behavior in such reactions can lead to the development of new synthetic routes (Padwa et al., 2003).

  • Reductive Cleavage Studies : The tert-butyl carbamate derivatives have been examined for their ability to undergo novel reductive cleavage of N-C-N bonds. Such studies are pivotal in developing new methodologies in organic synthesis (Murato et al., 1977).

Properties

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKKKJZEAHJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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